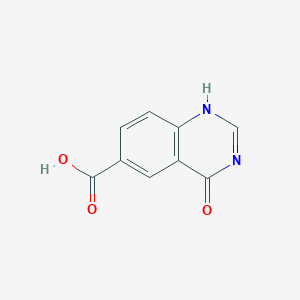![molecular formula C18H16ClN3O3 B7827761 2-(4-chloro-2-methylphenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B7827761.png)
2-(4-chloro-2-methylphenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “2-(4-chloro-2-methylphenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide” is a chemical entity listed in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-chloro-2-methylphenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide involves several synthetic routes. One common method includes the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The reaction conditions typically involve precise temperature control, pH adjustments, and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the optimization of reaction parameters to ensure high yield and purity of the compound. Quality control measures are implemented to monitor the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction is typically carried out under neutral or slightly basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in the treatment of various diseases and conditions.
Industry: It is used in the production of various industrial products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-9-12(19)7-8-15(11)25-10-16(23)20-21-17-13-5-3-4-6-14(13)22(2)18(17)24/h3-9H,10H2,1-2H3,(H,20,23)/b21-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIHHSZXXYYFJA-HEHNFIMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=C2C3=CC=CC=C3N(C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/2\C3=CC=CC=C3N(C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B7827694.png)
![6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7827695.png)

![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B7827706.png)
![2-[[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B7827708.png)


![2-(2,4-dichlorophenoxy)-N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]propanamide](/img/structure/B7827729.png)
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B7827743.png)
![N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B7827750.png)
![2-[[4-(trifluoromethyl)anilino]methylidene]indene-1,3-dione](/img/structure/B7827758.png)
![2-[4-[(2-oxoindol-3-yl)amino]phenyl]acetonitrile](/img/structure/B7827763.png)
